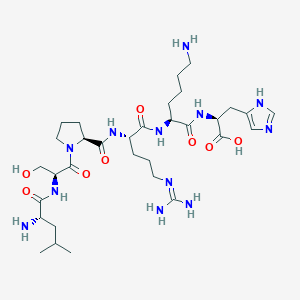![molecular formula C21H22Cl2N2 B14204986 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole CAS No. 827016-64-8](/img/structure/B14204986.png)
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a piperidine ring substituted with a 2,6-dichlorophenyl group, which is linked to a 3-methylindole moiety through a methylene bridge.
Méthodes De Préparation
The synthesis of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole can be achieved through a multi-step process involving the following key steps :
Formation of the Indole Core: The indole core can be synthesized from commercially available phenylhydrazine and 1-(thiophen-2-yl)ethanone through a Fischer indole synthesis.
Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the indole derivative with 2,6-dichlorophenylboronic acid and 4-bromopyridine in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the piperidine derivative with the indole core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Analyse Des Réactions Chimiques
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Applications De Recherche Scientifique
Chemistry: The compound serves as a ligand in coordination chemistry and has been used in the synthesis of metal complexes.
Biology: It has shown potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound has been investigated for its potential use in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole involves its interaction with specific molecular targets . The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, as an antiviral agent, it may inhibit viral replication by targeting viral enzymes or proteins. As an anticancer agent, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation.
Comparaison Avec Des Composés Similaires
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole can be compared with other indole derivatives that possess similar biological activities :
This compound: This compound is unique due to the presence of the 2,6-dichlorophenyl group, which enhances its biological activity.
3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-2-methyl-1H-indole: Similar structure but with a different substitution pattern on the indole ring.
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-ethyl-1H-indole: Similar structure but with an ethyl group instead of a methyl group on the indole ring.
Propriétés
Numéro CAS |
827016-64-8 |
|---|---|
Formule moléculaire |
C21H22Cl2N2 |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-3-methyl-1H-indole |
InChI |
InChI=1S/C21H22Cl2N2/c1-14-16-5-2-3-8-19(16)24-20(14)13-25-11-9-15(10-12-25)21-17(22)6-4-7-18(21)23/h2-8,15,24H,9-13H2,1H3 |
Clé InChI |
VPTPBHQBNOSCHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=CC=CC=C12)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


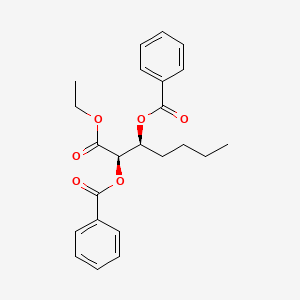
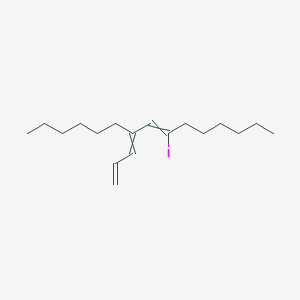
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)
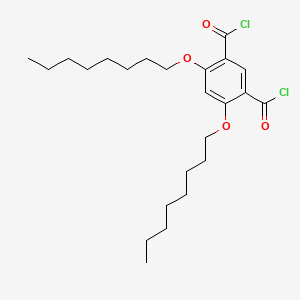
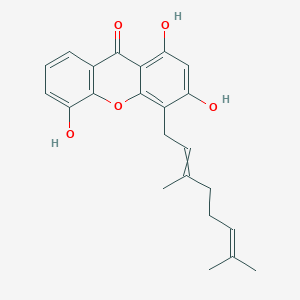
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
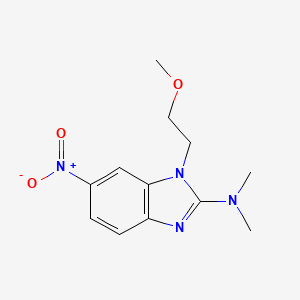
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)
![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)
